molecular formula C11H10N2O4S B1428894 2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid CAS No. 1284136-51-1

2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid

Cat. No.: B1428894
CAS No.: 1284136-51-1
M. Wt: 266.28 g/mol
InChI Key: XDZTYOVTBTVIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is a heterocyclic compound that features a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the methoxyphenyl and sulfanyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methoxybenzohydrazide with carbon disulfide and subsequent cyclization can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups .

Scientific Research Applications

2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
  • 2-{[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
  • 2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid

Uniqueness

2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Properties

IUPAC Name

2-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-16-8-4-2-3-7(5-8)10-12-11(17-13-10)18-6-9(14)15/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZTYOVTBTVIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 2
2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 3
2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 4
Reactant of Route 4
2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 5
2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 6
2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.